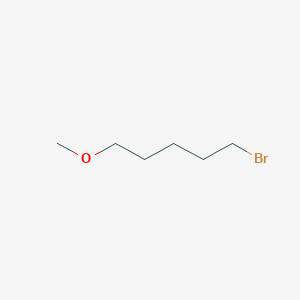

1-Bromo-5-methoxypentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-8-6-4-2-3-5-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZWCZXZKRRAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337387 | |

| Record name | 1-Bromo-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14155-86-3 | |

| Record name | 1-Bromo-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-methoxypentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-Bromo-5-methoxypentane. The information is curated for professionals in the fields of chemical research, drug development, and academia.

Chemical Structure and Identifiers

This compound is a bifunctional organic compound characterized by a five-carbon pentane chain with a bromine atom at one terminus and a methoxy group at the other. This structure makes it a valuable intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C6H13BrO[1][2] |

| SMILES | COCCCCCBr[1] |

| InChI Key | RGZWCZXZKRRAHL-UHFFFAOYSA-N[1] |

| CAS Number | 14155-86-3[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 181.07 g/mol [1][2] | PubChem |

| Boiling Point | 183-187 °C | ChemicalBook[3] |

| Density | 1.242 g/cm³ | ChemicalBook[3] |

| Melting Point | Not available | - |

| Solubility | The presence of the methoxy group suggests some polarity, likely making it soluble in a range of organic solvents. However, specific solubility data is not readily available. | Inferred |

| Appearance | Likely a liquid at room temperature, based on its boiling point. | Inferred |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Availability |

| ¹³C NMR | Available[1] |

| Mass Spectrometry (GC-MS) | Available[1] |

| Infrared (IR) Spectroscopy | Available[1] |

| Raman Spectroscopy | Available[1] |

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the presence of the reactive carbon-bromine bond. It readily participates in nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This allows for the introduction of the 5-methoxypentyl moiety into various molecular scaffolds.

It is used as a reagent in the preparation of benzobis(thiadiazole) derivatives, which have applications in organic electronic devices.[4] The dual functionality of a bromo group and an ether allows for sequential reactions, making it a useful building block for more complex molecules.

The general reactivity of alkyl bromides suggests that this compound can undergo reactions such as:

-

Nucleophilic Substitution (SN1 and SN2): Reaction with nucleophiles like amines, alkoxides, and cyanides to form new carbon-heteroatom bonds.

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used to form new carbon-carbon bonds.

-

Elimination Reactions: Under appropriate basic conditions, it could undergo elimination to form an alkene, though this is less common for primary alkyl halides unless a bulky, strong base is used.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Experimental Protocol (Hypothetical, based on related procedures):

Synthesis of this compound from 5-Methoxypentan-1-ol

-

Materials: 5-Methoxypentan-1-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 5-methoxypentan-1-ol in anhydrous diethyl ether, cooled in an ice bath, slowly add phosphorus tribromide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Logical Relationship of Properties

The chemical structure of this compound dictates its physical and chemical properties, which in turn determine its applications in organic synthesis.

Safety Information

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Physical properties of 1-Bromo-5-methoxypentane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1-Bromo-5-methoxypentane, specifically its boiling point and density. Due to the limited availability of experimentally determined data in common chemical databases, this document focuses on the standardized methodologies for determining these properties and provides an overview of computational prediction techniques.

Data Presentation

A thorough search of established chemical and scientific databases, including PubChem, ChemicalBook, and ChemSrc, did not yield experimentally verified values for the boiling point and density of this compound. This suggests that these properties may not have been experimentally determined and reported in the public domain.

| Physical Property | Value | Source |

| Boiling Point | Data not available | Not reported in common chemical databases |

| Density | Data not available | Not reported in common chemical databases |

In the absence of experimental data, computational methods can provide estimated values for these physical properties.

Computational Prediction Methods

Modern computational chemistry offers several methods to predict the physical properties of molecules like this compound. These in silico techniques are valuable tools in the absence of experimental data.

Boiling Point Prediction: Methods for predicting boiling points often utilize quantitative structure-property relationship (QSPR) models. These models correlate structural or quantum-chemical descriptors of a molecule with its boiling point. Machine learning algorithms, such as neural networks and support vector machines, are increasingly used to build accurate predictive models based on large datasets of known compounds.

Density Prediction: Density functional theory (DFT) is a quantum mechanical modeling method that can be used to investigate the electronic structure of molecules. From the electronic structure, various physical properties, including density, can be calculated. These methods are computationally intensive but can provide accurate predictions.

Experimental Protocols

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil or silicone oil)

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

Capillary Tube Insertion: The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with a heat transfer fluid to a level above the side arm.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the heating fluid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

Thermometer

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass (m₁) is accurately measured using an analytical balance.

-

Mass of Pycnometer with Distilled Water: The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water (m₂) is then measured. The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The mass of the pycnometer filled with the sample (m₃) is measured.

-

Density Calculation: The density (ρ) of this compound is calculated using the following formula: ρ = (m₃ - m₁) / V

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Caption: Workflow for determining boiling point and density.

Spectroscopic data for 1-Bromo-5-methoxypentane (NMR, IR, Mass Spec)

A Comprehensive Technical Guide to the Spectroscopic Data of 1-Bromo-5-methoxypentane

This guide provides an in-depth analysis of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this document outlines the experimental protocols for acquiring such data and includes a workflow visualization to illustrate the process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₆H₁₃BrO, Molecular Weight: 181.07 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on standard chemical shift values and coupling patterns for similar functional groups. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.41 | Triplet (t) | 2H | Br-CH₂ -CH₂-CH₂-CH₂-O-CH₃ |

| 3.38 | Triplet (t) | 2H | Br-CH₂-CH₂-CH₂-CH₂ -O-CH₃ |

| 3.30 | Singlet (s) | 3H | Br-CH₂-CH₂-CH₂-CH₂-O-CH₃ |

| 1.88 | Quintet | 2H | Br-CH₂-CH₂ -CH₂-CH₂-O-CH₃ |

| 1.62 | Quintet | 2H | Br-CH₂-CH₂-CH₂ -CH₂-O-CH₃ |

| 1.45 | Sextet | 2H | Br-CH₂-CH₂-CH₂-CH₂-O-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 72.9 | Br-CH₂-CH₂-CH₂-CH₂ -O-CH₃ |

| 58.5 | Br-CH₂-CH₂-CH₂-CH₂-O-CH₃ |

| 33.8 | Br -CH₂-CH₂-CH₂-CH₂-O-CH₃ |

| 32.5 | Br-CH₂ -CH₂-CH₂-CH₂-O-CH₃ |

| 29.4 | Br-CH₂-CH₂-CH₂ -CH₂-O-CH₃ |

| 22.5 | Br-CH₂-CH₂-CH₂-CH₂ -O-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2945 - 2850 | Strong | C-H stretch | Alkane (sp³ C-H) |

| 1300 - 1150 | Medium | C-H wag | -CH₂Br |

| 1150 - 1050 | Strong | C-O stretch | Ether |

| 690 - 515 | Strong | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry of this compound, particularly using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Key GC-MS Data for this compound

| m/z Value | Relative Intensity | Possible Fragment |

| 45 | Top Peak | [CH₂OCH₃]⁺ |

| 69 | 2nd Highest | [C₅H₉]⁺ |

| 41 | 3rd Highest | [C₃H₅]⁺ |

Data sourced from PubChem CID 542342.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently mix the sample until the compound is fully dissolved. A vortex mixer can be used if necessary.

-

Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent before dissolving the sample.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, well-resolved peaks.

-

The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

The appropriate NMR experiment (e.g., a standard 1D proton or carbon pulse sequence) is selected, and acquisition parameters such as the number of scans and spectral width are set.

-

The experiment is initiated to collect the Free Induction Decay (FID) signal.

-

-

Data Processing :

-

The acquired FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

For ¹H NMR, the peaks are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids) :

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light transmitted at each wavelength.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile liquids like this compound. The GC separates the components of a mixture before they enter the mass spectrometer.

-

-

Ionization :

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment knocks an electron off the molecule, forming a positively charged molecular ion (radical cation, M⁺•).

-

The high energy of this process often causes the molecular ion to fragment into smaller, positively charged ions and neutral radical species.

-

-

Mass Analysis :

-

The positively charged ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

An electron multiplier detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for determining the structure of a chemical compound using spectroscopic methods.

Caption: A flowchart illustrating the process of chemical structure elucidation.

References

An In-depth Technical Guide to 1-Bromo-5-methoxypentane for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, characterization, and applications of 1-Bromo-5-methoxypentane, a key intermediate in organic and medicinal chemistry.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, spectral characterization, and applications of this compound. This versatile bifunctional molecule serves as a valuable building block in the synthesis of a range of organic compounds, including active pharmaceutical ingredients.

Core Molecular Data

This compound is a halogenated ether with the chemical formula C6H13BrO.[1][2] Its molecular structure features a five-carbon aliphatic chain with a bromine atom at one terminus and a methoxy group at the other.

| Property | Value | Source |

| Molecular Formula | C6H13BrO | [1][2] |

| Molecular Weight | 181.07 g/mol | [1][2] |

| CAS Number | 14155-86-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COCCCCCBr | [2] |

| InChIKey | RGZWCZXZKRRAHL-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from a suitable precursor. A common and efficient route involves the preparation of 5-methoxypentan-1-ol followed by its conversion to the desired bromoalkane.

Experimental Protocol: Synthesis of this compound from 5-methoxypentan-1-ol

This protocol describes a representative method for the bromination of 5-methoxypentan-1-ol.

Materials:

-

5-methoxypentan-1-ol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxypentan-1-ol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (or concentrated hydrobromic acid) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Description |

| ¹³C NMR | The ¹³C NMR spectrum provides evidence for the six distinct carbon environments in the molecule. |

| FTIR | The infrared spectrum displays characteristic C-H stretching and bending frequencies for the alkyl chain and the C-O stretching of the ether linkage. |

| GC-MS | Gas chromatography-mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the structure of this compound. |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature allows for its incorporation into more complex molecules through nucleophilic substitution reactions at the bromine-bearing carbon and potential modification at the ether linkage.

A notable application is in the synthesis of the antidepressant drug fluvoxamine. In the synthesis of a key intermediate, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, a related compound, 1-halo-4-methoxybutane, is used to form a Grignard reagent which then reacts with a benzonitrile derivative.[3][4] This highlights the utility of such bromo-methoxy alkane structures in constructing the core scaffolds of pharmaceutically active molecules.

Caption: Pathway for a key fluvoxamine intermediate.

References

- 1. This compound | C6H13BrO | CID 542342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 4. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 1-Bromo-5-methoxypentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-bromo-5-methoxypentane as a versatile alkylating agent in organic synthesis. The protocols outlined below are intended to serve as a practical guide for the synthesis of key intermediates relevant to pharmaceutical and materials science research.

Introduction

This compound is a bifunctional organic compound featuring a terminal bromine atom and a methoxy group. This structure allows for its use as a C5 building block, introducing a five-carbon chain with a terminal methoxy ether functionality. The primary bromine is susceptible to nucleophilic substitution, making it an effective alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. This property is particularly useful for introducing flexible, ether-containing side chains into molecules, which can modulate physicochemical properties such as solubility, lipophilicity, and conformational flexibility, often desirable in drug candidates and functional organic materials.

Key Applications

The primary application of this compound is in the formation of carbon-heteroatom bonds through nucleophilic substitution reactions. These reactions are fundamental in the construction of more complex molecules.

1. O-Alkylation (Williamson Ether Synthesis): Phenolic hydroxyl groups can be readily alkylated with this compound under basic conditions to form the corresponding aryl ethers. This reaction is a cornerstone of synthetic organic chemistry.

2. N-Alkylation: Primary and secondary amines react with this compound to yield mono- or di-alkylated products, respectively. This is a common strategy for the synthesis of more complex amine derivatives.

3. S-Alkylation: Thiol groups are excellent nucleophiles and react efficiently with this compound to form thioethers. This transformation is valuable in the synthesis of various sulfur-containing compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of representative nucleophiles with this compound.

Protocol 1: O-Alkylation of 4-Nitrophenol

This protocol details the synthesis of 1-methoxy-5-(4-nitrophenoxy)pentane via the Williamson ether synthesis.

Reaction Scheme:

O-Alkylation of 4-Nitrophenol.

Materials:

-

4-Nitrophenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-Nitrophenol | 1.0 | 139.11 |

| This compound | 1.2 | 181.07 |

| Potassium Carbonate | 1.5 | 138.21 |

Protocol 2: N-Alkylation of Aniline

This protocol describes the synthesis of N-(5-methoxypentyl)aniline.

Reaction Scheme:

N-Alkylation of Aniline.

Materials:

-

Aniline

-

This compound

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous sodium carbonate (2.0 eq) and this compound (1.1 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Aniline | 1.0 | 93.13 |

| This compound | 1.1 | 181.07 |

| Sodium Carbonate | 2.0 | 105.99 |

Protocol 3: S-Alkylation of Thiophenol

This protocol outlines the synthesis of (5-methoxypentyl)(phenyl)sulfane.

Reaction Scheme:

S-Alkylation of Thiophenol.

Materials:

-

Thiophenol

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of thiophenol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Stir at room temperature for 6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Thiophenol | 1.0 | 110.18 |

| This compound | 1.2 | 181.07 |

| Cesium Carbonate | 1.5 | 325.82 |

Quantitative Data Summary

| Reaction Type | Nucleophile | Product | Typical Yield (%) |

| O-Alkylation | 4-Nitrophenol | 1-Methoxy-5-(4-nitrophenoxy)pentane | 85-95% |

| N-Alkylation | Aniline | N-(5-Methoxypentyl)aniline | 70-85% |

| S-Alkylation | Thiophenol | (5-Methoxypentyl)(phenyl)sulfane | 90-98% |

Yields are representative and may vary depending on reaction scale and purity of reagents.

Workflow Diagram

General Experimental Workflow.

Conclusion

This compound is a highly effective and versatile alkylating agent for the introduction of the 5-methoxypentyl group onto various nucleophiles. The protocols provided herein demonstrate its utility in forming ether, amine, and thioether linkages, which are common motifs in drug discovery and materials science. The straightforward reaction conditions and good to excellent yields make it a valuable tool for synthetic chemists.

Synthesis of Ethers Using 1-Bromo-5-methoxypentane: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 1-bromo-5-methoxypentane serves as a valuable building block in the synthesis of diverse ether compounds. Its bifunctional nature, possessing both a reactive bromide for nucleophilic substitution and a terminal methoxy group, allows for the introduction of a five-carbon chain with a polar ether functionality. This motif is of interest in medicinal chemistry and materials science for modulating properties such as solubility, lipophilicity, and binding interactions.

The primary route for ether synthesis utilizing this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic attack of an alkoxide or phenoxide on the primary alkyl halide, proceeding via an SN2 mechanism to form the corresponding ether. The selection of a strong base and an appropriate aprotic solvent is crucial for efficient reaction.

This document provides detailed application notes and experimental protocols for the synthesis of ethers using this compound, with a specific example of its application in the synthesis of a liquid crystal precursor.

Application Highlight: Synthesis of 4-((5-methoxypentyl)oxy)benzonitrile

A notable application of this compound is in the synthesis of 4-((5-methoxypentyl)oxy)benzonitrile, a precursor for liquid crystal compounds. The introduction of the 5-methoxypentyl chain can influence the mesomorphic properties of the final liquid crystal molecule. The synthesis is achieved through a Williamson ether synthesis by reacting this compound with 4-cyanophenol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 4-((5-methoxypentyl)oxy)benzonitrile.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of ethers from this compound.

Protocol 1: General Procedure for the Synthesis of Alkyl Phenyl Ethers

This protocol describes a general method for the Williamson ether synthesis of an alkyl phenyl ether using this compound and a generic phenol.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Add this compound (1.0 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid salts and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M aqueous NaOH and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Reactant 1 | Reactant 2 | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 4-Cyanophenol | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | 12-24 | >90 (Typical) |

| This compound | Phenol | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | 12-24 | High |

| This compound | 4-Nitrophenol | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | 12-24 | High |

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Workflow for Williamson Ether Synthesis:

Caption: Experimental workflow for the synthesis of alkyl phenyl ethers.

Signaling Pathways and Logical Relationships

The synthesized ethers, particularly those with pharmacologically active moieties, can be designed to interact with specific biological targets. The 5-methoxypentyl chain can influence the molecule's interaction with the target protein, for example, by occupying a hydrophobic pocket or by altering the molecule's overall conformation.

Logical Relationship in Drug Design:

Caption: Logical workflow for the role of synthesized ethers in a drug discovery program.

These application notes and protocols provide a foundational guide for the synthesis and potential application of ethers derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets and research goals.

Application Notes and Protocols: Protecting Group Strategies for the Methoxy Group of 1-Bromo-5-methoxypentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-5-methoxypentane is a bifunctional organic compound that serves as a versatile building block in multi-step organic synthesis. Its utility lies in the orthogonal reactivity of its two functional groups: a reactive primary bromide and a generally stable methyl ether. The bromo group is an excellent leaving group, readily participating in nucleophilic substitution and Grignard reagent formation. The methoxy group, on the other hand, is robust under many reaction conditions, making it an effective protecting group for a terminal hydroxyl functionality. This allows for selective transformations at the bromide-bearing end of the molecule without affecting the latent hydroxyl group. The methoxy group can be subsequently cleaved under specific, often strong acidic or Lewis acidic conditions, to reveal the primary alcohol. This strategy is particularly useful in the synthesis of complex molecules, including pharmaceuticals and other functional materials, where a terminal hydroxyl group is required in the final structure.

Application 1: Utilization of this compound as a Synthon for the 5-Hydroxypentyl Moiety

The primary application of this compound in protecting group strategies involves its use as a precursor to a 5-hydroxypentyl substituent. The methoxy group acts as a stable "masked" alcohol. This allows for a wide range of chemical manipulations at the C1 position, followed by a final deprotection step to unveil the C5 hydroxyl group.

Logical Workflow for Protecting Group Strategy

Application of 1-Bromo-5-methoxypentane in the Synthesis of Novel Fragrance Compounds

Introduction

1-Bromo-5-methoxypentane is a versatile bifunctional molecule that holds potential as a building block in the synthesis of novel fragrance compounds. Its linear five-carbon chain, terminated by a reactive bromide and a methoxy group, allows for the introduction of a methoxypentyl moiety onto various aromatic and aliphatic scaffolds. This can lead to the creation of new scent profiles, potentially with interesting fruity, floral, or woody notes, depending on the starting material. This application note details a proposed synthetic protocol for the creation of a novel fragrance ether through the reaction of this compound with a phenolic fragrance precursor. While direct, published applications of this compound in the fragrance industry are not widely documented, the following protocol outlines a feasible and logical approach based on established synthetic methodologies.

Proposed Synthesis: 2-Methoxy-4-(5-methoxypentyl)phenol

A promising application of this compound in fragrance synthesis is its use in the alkylation of phenols to produce novel aromatic ethers. Many phenolic compounds are themselves well-established fragrance ingredients, and the addition of a methoxypentyl chain can modify their olfactory properties, potentially leading to new and desirable scents. This protocol describes the synthesis of a novel fragrance candidate, 2-methoxy-4-(5-methoxypentyl)phenol, through the Williamson ether synthesis, reacting this compound with guaiacol. Guaiacol possesses a characteristic smoky, spicy, and medicinal aroma, and the introduction of the 5-methoxypentyl group is anticipated to introduce sweet, woody, and slightly fruity notes.

Reaction Scheme

Caption: Williamson ether synthesis of 2-methoxy-4-(5-methoxypentyl)phenol.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-methoxy-4-(5-methoxypentyl)phenol using this compound and guaiacol.

Materials:

-

This compound (≥98%)

-

Guaiacol (≥99%)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.24 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetone (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the potassium carbonate.

-

Add this compound (1.81 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with acetone (2 x 20 mL).

-

Combine the filtrate and the washes, and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-methoxy-4-(5-methoxypentyl)phenol.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of 2-methoxy-4-(5-methoxypentyl)phenol.

| Parameter | Value |

| Reactants | |

| This compound | 1.81 g (10 mmol) |

| Guaiacol | 1.24 g (10 mmol) |

| Potassium Carbonate | 2.76 g (20 mmol) |

| Product | |

| Product Name | 2-Methoxy-4-(5-methoxypentyl)phenol |

| Theoretical Yield | 2.24 g |

| Actual Yield | 1.90 g |

| Yield (%) | 85% |

| Analytical Data | |

| Appearance | Colorless to pale yellow oil |

| Purity (by GC-MS) | >98% |

| Odor Profile | Sweet, woody, slightly fruity, with a hint of spice |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target fragrance compound.

Caption: Experimental workflow for the synthesis of a novel fragrance compound.

Conclusion

This application note provides a detailed protocol for a proposed synthesis of a novel fragrance compound, 2-methoxy-4-(5-methoxypentyl)phenol, utilizing this compound as a key building block. The described Williamson ether synthesis is a robust and well-established method, suggesting a high probability of success for this reaction. The resulting aromatic ether is expected to possess a unique and desirable scent profile, highlighting the potential of this compound in the discovery and development of new fragrance ingredients. Further research and sensory evaluation would be required to fully characterize the olfactory properties of the synthesized compound and its potential applications in perfumery.

Troubleshooting & Optimization

Storage and handling recommendations for 1-Bromo-5-methoxypentane

This guide provides essential information on the storage and handling of 1-Bromo-5-methoxypentane, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place.[1][2][3] Keep the container tightly closed and away from heat, sparks, and open flames.[1][2]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents and strong bases, as these are incompatible with this compound.[1]

Q3: Is this compound stable under normal conditions?

A3: Yes, this compound is stable under normal storage and handling conditions.[1][2]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is important to wear appropriate protective gloves, clothing, and eye/face protection.[1] Ensure adequate ventilation or use a suitable respirator.[1][3]

Q5: How should I dispose of this compound waste?

A5: Dispose of contents and container to an approved waste disposal plant.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Material discoloration or degradation | Improper storage (exposure to heat, light, or air) | Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. |

| Unexpected reaction or fuming upon opening | Contamination with incompatible materials | Handle with extreme caution in a well-ventilated fume hood. Neutralize any spills with an appropriate agent. Review handling procedures to prevent future contamination. |

| Inconsistent experimental results | Impurity of the material due to improper handling or storage | Re-evaluate storage and handling protocols. Consider using a fresh batch of the compound for sensitive experiments. |

Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C6H13BrO[4] |

| Molecular Weight | 181.07 g/mol [4] |

| Boiling Point | 210 - 212 °C / 410 - 413.6 °F @ 760 mmHg[1] |

| Flash Point | 75 °C / 167 °F[1] |

| Physical State | Liquid[1] |

| Appearance | Colorless[1] |

Experimental Protocols

Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[1]

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools for transfer.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[1]

-

Hygiene: Wash hands thoroughly after handling.[1]

Logical Workflow for Safe Handling and Storage

Caption: Logical workflow for the safe storage and handling of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1-Bromo-5-methoxypentane

Welcome to the technical support center for troubleshooting reactions involving 1-bromo-5-methoxypentane. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions with this compound?

A1: Low yields in reactions involving this compound often stem from a few key factors:

-

Substrate Quality: The purity and stability of this compound are crucial. Impurities or degradation of the starting material can significantly impact reaction efficiency.

-

Reaction Conditions: Sub-optimal reaction conditions, including temperature, solvent, and reaction time, can lead to the formation of side products and incomplete conversion.

-

Competing Reactions: Side reactions, such as elimination in Williamson ether synthesis or Wurtz coupling in Grignard reactions, can consume the starting material and reduce the desired product's yield.

-

Moisture: For moisture-sensitive reactions like the Grignard reagent formation, even trace amounts of water can quench the reaction and drastically lower the yield.

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and detect any degradation products.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be kept in a tightly closed container.[1] Incompatible materials to avoid during storage include strong oxidizing agents and strong bases.[1]

Troubleshooting Guides

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide, such as this compound.[2][3][4]

Common Problem: Low Yield of the Desired Ether Product

Potential Causes & Solutions:

| Potential Cause | Recommended Solution |

| Competing E2 Elimination | This compound is a primary alkyl halide, which favors the S\N2 pathway of the Williamson ether synthesis.[2] However, using a sterically hindered or strong base can promote the competing E2 elimination reaction, leading to the formation of 5-methoxy-1-pentene. To minimize this, use a less sterically hindered base (e.g., sodium hydride instead of potassium tert-butoxide) and maintain a moderate reaction temperature. |

| Sub-optimal Base | A base that is not strong enough to fully deprotonate the alcohol will result in a low concentration of the nucleophilic alkoxide, leading to a slow and incomplete reaction. Sodium hydride (NaH) or potassium hydride (KH) are effective strong bases for this purpose.[2] |

| Inappropriate Solvent | The choice of solvent is critical for an S\N2 reaction. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the reaction. Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. |

| Low Reaction Temperature | While high temperatures can favor elimination, a temperature that is too low will result in a very slow reaction rate. The optimal temperature will depend on the specific reactants and solvent used, but gentle heating is often required. |

Experimental Protocol: Synthesis of 5-Methoxypentyl Phenyl Ether

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add phenol (1.0 equivalent) to anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Ether Formation: Add this compound (1.0 equivalent) dropwise to the solution of the sodium phenoxide.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 5-methoxypentyl phenyl ether.

Caption: Troubleshooting logic for low yields in Grignard reagent formation.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a direct method for introducing the 5-methoxypentyl group.

Common Problem: Low Yield of the N-Alkylated Product

Potential Causes & Solutions:

| Potential Cause | Recommended Solution |

| Over-alkylation | Primary amines can undergo multiple alkylations, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. To favor mono-alkylation, use a large excess of the primary amine relative to this compound. |

| Low Nucleophilicity of the Amine | Aromatic amines (e.g., aniline) are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. These reactions may require higher temperatures and longer reaction times. |

| Base Incompatibility | A base is often added to neutralize the HBr formed during the reaction. The choice of base is important. A weak, non-nucleophilic base like potassium carbonate or triethylamine is often suitable. Stronger bases could potentially promote elimination of HBr from the alkyl bromide. |

| Solvent Effects | The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally good choices for N-alkylation reactions. |

Experimental Protocol: Synthesis of N-(5-methoxypentyl)aniline

-

In a round-bottom flask, dissolve aniline (2.0 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile.

-

Add this compound (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-(5-methoxypentyl)aniline.

Troubleshooting Workflow: N-Alkylation of Amines

Caption: Troubleshooting logic for low yields in the N-alkylation of amines.

References

Technical Support Center: Purification of Reaction Mixtures Containing 1-Bromo-5-methoxypentane

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 1-bromo-5-methoxypentane from reaction mixtures.

Troubleshooting Guide

Unreacted this compound can interfere with subsequent reaction steps and complicate product purification. The choice of removal method depends on the properties of the desired product and the reaction solvent. This guide provides a systematic approach to selecting the most appropriate purification strategy.

Diagram: Workflow for Selecting a Purification Method

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

| Property | Value | Significance for Purification |

| Molecular Formula | C₆H₁₃BrO | - |

| Molecular Weight | 181.07 g/mol [1] | Influences boiling point and diffusion in chromatography. |

| Boiling Point | 70-71 °C at 11 mmHg | Essential for separation by distillation. The boiling point at atmospheric pressure will be significantly higher. |

| XLogP3 | 1.9[1] | Indicates good solubility in organic solvents and poor solubility in water, which is favorable for liquid-liquid extraction. |

Q2: When is distillation a suitable method for removing this compound?

A2: Distillation is an effective method when your desired product has a significantly different boiling point from this compound (a difference of at least 25-30 °C is recommended for simple distillation). This method is ideal for thermally stable products. Given the boiling point of this compound is likely above 150 °C at atmospheric pressure, vacuum distillation may be necessary to prevent decomposition of thermally sensitive compounds.

Q3: How can I use liquid-liquid extraction to remove this compound?

A3: Liquid-liquid extraction is a versatile technique that exploits the differential solubilities of the compound of interest and this compound in two immiscible liquids, typically an aqueous phase and an organic solvent. Due to its predicted low water solubility (XLogP3 = 1.9)[1], this compound will preferentially partition into the organic phase.

Experimental Protocol: Liquid-Liquid Extraction

-

Solvent Selection: Choose an organic solvent in which your product is soluble and that is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).

-

Procedure: a. Transfer the reaction mixture to a separatory funnel. b. Add an equal volume of the selected organic solvent and an equal volume of water or a suitable aqueous solution (e.g., brine to reduce the solubility of organic compounds in the aqueous layer). c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate. The organic layer will contain your product and the unreacted this compound. The aqueous layer will contain water-soluble impurities. e. Drain the lower layer. f. Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize product recovery. g. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: What if both my product and this compound are in the organic layer after extraction?

A4: If both your product and the unreacted starting material are soluble in the organic phase, flash column chromatography is the recommended next step for separation, provided there is a sufficient difference in polarity between the two compounds.

Diagram: Principle of Flash Column Chromatography

Caption: Separation by polarity in flash chromatography.

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and this compound (aim for a ΔRf > 0.2).

-

Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

-

Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.

-

Elution: Pass the eluent through the column under positive pressure (flash).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: Can I chemically remove unreacted this compound?

A5: Yes, chemical quenching is a viable option when physical methods are not effective. This involves adding a reagent that selectively reacts with the alkyl bromide to form a new compound that is easily separated.

Potential Quenching Agents and Their Products:

| Quenching Agent | Reaction Product with this compound | Properties of Product | Removal Strategy |

| Aqueous Ammonia (NH₃) | 5-Methoxypentylamine | More polar and water-soluble than the starting material. Can be protonated to form a water-soluble salt.[2][3][4] | Acidic wash during liquid-liquid extraction. |

| Sodium Bisulfite (NaHSO₃) | Sodium 5-methoxypentanesulfonate | A water-soluble salt.[5][6] | Aqueous wash during liquid-liquid extraction. |

| Sodium Carbonate (Na₂CO₃) Solution | 5-Methoxypentan-1-ol (via hydrolysis) | More polar than the starting material. | Aqueous wash or chromatography. Note: Hydrolysis may be slow.[7][8][9] |

Experimental Protocol: Chemical Quenching with Aqueous Ammonia

-

Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature. Add an excess of concentrated aqueous ammonia and stir vigorously for several hours. The reaction progress can be monitored by TLC.

-

Work-up: a. Dilute the reaction mixture with water and a suitable organic solvent (e.g., diethyl ether). b. Transfer the mixture to a separatory funnel. c. Perform an acidic wash by adding 1M HCl. The 5-methoxypentylamine will be protonated to form the hydrochloride salt, which will partition into the aqueous layer. d. Separate the layers and wash the organic layer with brine. e. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product, now free of this compound.

Disclaimer: The information provided in this technical support guide is for general guidance only. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Researchers should consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. This compound | C6H13BrO | CID 542342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. brainly.com [brainly.com]

- 7. brainly.in [brainly.in]

- 8. doubtnut.com [doubtnut.com]

- 9. brainly.in [brainly.in]

Stability of 1-Bromo-5-methoxypentane under acidic vs. basic conditions

Welcome to the technical support center for 1-Bromo-5-methoxypentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to degradation under both acidic and basic conditions. Under acidic conditions, the ether linkage is prone to cleavage.[1][2][3][4] In basic conditions, the molecule can undergo nucleophilic substitution at the carbon bearing the bromine atom or elimination of HBr to form an alkene.[5][6][7][8]

Q2: How does this compound behave in the presence of strong acids?

A2: In the presence of strong acids, particularly hydrohalic acids like HBr or HI, this compound can undergo ether cleavage.[1][2][3] This reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[4][9] The likely products of this reaction are 1,5-dibromopentane and methanol, or 5-bromo-1-pentanol and methyl bromide, depending on the reaction mechanism (SN1 vs. SN2) and the specific acid used.[2][3]

Q3: What reactions can occur when this compound is exposed to basic conditions?

A3: Under basic conditions, this compound is susceptible to two main competing reactions:

-

Nucleophilic Substitution (SN2): A strong nucleophile can displace the bromide ion. For example, in the presence of an alkoxide, this would be a Williamson ether synthesis.[5][6]

-

Elimination (E2): A strong, sterically hindered base can promote the elimination of hydrogen bromide (dehydrohalogenation) to form 5-methoxy-1-pentene.[7][8] The use of alcoholic potassium hydroxide, for instance, typically favors elimination.[7]

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place away from strong acids and bases. An inert atmosphere (e.g., nitrogen or argon) can help prevent potential degradation from atmospheric moisture and oxygen.

Troubleshooting Guides

Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction

Symptoms:

-

You are using this compound in a reaction mixture containing a strong acid.

-

Analysis of your product mixture (e.g., by GC-MS or NMR) shows the presence of 1,5-dibromopentane, 5-bromo-1-pentanol, or methanol.

Possible Cause:

Solutions:

-

Use a non-nucleophilic acid: If the acid is acting solely as a catalyst, consider using a non-nucleophilic acid like sulfuric acid (H₂SO₄) in catalytic amounts, though even this can promote cleavage at higher temperatures.[9]

-

Lower the reaction temperature: Ether cleavage is often accelerated by heat.[9] Running your reaction at a lower temperature may minimize this side reaction.

-

Protecting groups: If the ether functionality is not essential for your desired reaction, consider if a different starting material with a more acid-stable group would be suitable.

Issue 2: Formation of an Alkene Impurity in a Base-Mediated Reaction

Symptoms:

-

You are performing a substitution reaction on this compound using a basic reagent.

-

You observe the formation of a volatile impurity, identified as 5-methoxy-1-pentene.

Possible Cause:

-

The base you are using is promoting an E2 elimination reaction, which competes with the desired SN2 substitution.[7][10] This is more likely with strong, sterically hindered bases.

Solutions:

-

Choice of base/nucleophile: Use a less sterically hindered, "softer" nucleophile that favors substitution over elimination.

-

Reaction temperature: Elimination reactions are generally favored at higher temperatures.[11] Running the reaction at a lower temperature can increase the yield of the substitution product.

-

Solvent choice: Polar aprotic solvents (e.g., DMSO, DMF) tend to favor SN2 reactions.

Quantitative Stability Data

The following table summarizes the expected relative stability of this compound under various conditions. Note: This data is illustrative and based on general principles of organic reactivity. Actual degradation rates will depend on specific concentrations, temperatures, and catalysts.

| Condition | Reagent Example | Temperature | Expected Primary Degradation Pathway | Relative Stability |

| Acidic | 1M HBr (aq) | 25°C | Slow Ether Cleavage | Moderate |

| 1M HBr (aq) | 100°C | Rapid Ether Cleavage | Low | |

| 0.1M H₂SO₄ | 25°C | Very Slow Ether Cleavage | High | |

| Basic | 1M NaOH (aq) | 25°C | Slow SN2 (Hydrolysis) | Moderate |

| 1M NaOH in Ethanol | 70°C | E2 Elimination & SN2 | Low | |

| 1M Sodium methoxide | 50°C | SN2 (Williamson Ether Synthesis) | Low (as a reactant) | |

| Neutral | Water | 25°C | Very Slow Hydrolysis | Very High |

Experimental Protocols

Protocol 1: Assessing Stability in Acidic Conditions (Ether Cleavage)

-

Preparation: Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., dioxane).

-

Reaction Setup: In separate vials, mix the this compound solution with an equal volume of 1 M HBr and 1 M HCl. A control vial with water should also be prepared.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 50°C).

-

Time Points: At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching and Extraction: Neutralize the aliquot with a saturated sodium bicarbonate solution and extract the organic components with a suitable solvent (e.g., dichloromethane).

-

Analysis: Analyze the extracted samples by gas chromatography (GC) to quantify the remaining this compound and identify any degradation products.

Protocol 2: Assessing Stability in Basic Conditions (Elimination vs. Substitution)

-

Preparation: Prepare a 0.1 M solution of this compound in ethanol.

-

Reaction Setup: In separate vials, mix the solution with an equal volume of 1 M sodium hydroxide in ethanol and 1 M potassium tert-butoxide in tert-butanol.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 50°C).

-

Time Points and Analysis: Follow steps 4-6 from Protocol 1 to monitor the disappearance of the starting material and the appearance of substitution and elimination products.

Visualizations

References

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Haloalkane - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-5-methoxypentane

Welcome to the technical support center for cross-coupling reactions involving 1-bromo-5-methoxypentane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenge with primary alkyl bromides like this compound is the propensity for β-hydride elimination. This is a common side reaction for alkyl halides containing hydrogen atoms on the carbon atom beta to the bromine. This can lead to the formation of alkene byproducts and reduce the yield of the desired coupled product. Another potential issue is the relatively slow rate of oxidative addition to the catalyst compared to more reactive substrates like aryl halides.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: For primary alkyl bromides, Kumada, Negishi, and Suzuki couplings are generally the most effective.

-

Kumada Coupling: This reaction uses a Grignard reagent as the coupling partner and is often catalyzed by nickel or iron complexes. Iron-catalyzed Kumada couplings are particularly noteworthy as they are often cost-effective and environmentally friendly.

-

Negishi Coupling: Employing an organozinc reagent, this method is known for its high functional group tolerance and the relatively high reactivity of alkylzinc reagents. Palladium and nickel are common catalysts.

-

Suzuki Coupling: While traditionally used for sp2-sp2 couplings, recent advancements with specialized ligands have made the Suzuki coupling of primary alkyl halides feasible.

Q3: What types of catalysts are recommended for coupling with this compound?

A3: The choice of catalyst is critical. For iron-catalyzed Kumada reactions , common and effective catalysts include iron(III) acetylacetonate (Fe(acac)₃) and iron(III) chloride (FeCl₃). For palladium-catalyzed Negishi and Suzuki reactions , a palladium(0) source is needed, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable ligand. Nickel catalysts, such as NiCl₂(dppp), are also effective, particularly for Kumada couplings.

Q4: Why are ligands so important in these reactions?

A4: Ligands play a crucial role in stabilizing the metal catalyst, promoting the desired reaction pathway, and suppressing side reactions. For the cross-coupling of alkyl halides, bulky and electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often used. These ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus increasing the yield of the desired product.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

| Possible Cause | Suggested Solution |

| Inactive Catalyst | Ensure your catalyst and ligands are not degraded. Use fresh reagents or store them under an inert atmosphere. For palladium catalysts, ensure the precatalyst is properly reduced to the active Pd(0) species in situ. |

| Inefficient Oxidative Addition | For less reactive alkyl bromides, the oxidative addition step can be slow. Consider switching to a more reactive catalyst system, for example, a nickel-based catalyst which can be more effective for alkyl halides. Increasing the reaction temperature may also help, but monitor for decomposition. |

| Poor Quality Grignard or Organozinc Reagent | The activity of organometallic reagents is crucial. Ensure your Grignard or organozinc reagents are freshly prepared or properly stored. Titrate your Grignard reagent to determine its exact concentration before use. |

| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Ethereal solvents like THF or diethyl ether are commonly used for Kumada and Negishi couplings. For Suzuki couplings, a mixture of an organic solvent and water is often employed. Ensure your solvents are anhydrous, as water can quench organometallic reagents. |

Problem 2: Significant formation of alkene byproduct (from β-hydride elimination).

| Possible Cause | Suggested Solution |

| Favorable β-Hydride Elimination Pathway | This is the most common side reaction with primary alkyl halides. Employ bulky, electron-rich ligands such as trialkylphosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs). These ligands can sterically hinder the formation of the necessary syn-coplanar arrangement for β-hydride elimination and promote the desired reductive elimination.[1] |

| High Reaction Temperature | Higher temperatures can favor β-hydride elimination. Try running the reaction at a lower temperature for a longer period. |

| Ligandless or Inappropriate Ligand | The absence of a suitable ligand, or the use of one that does not sufficiently stabilize the alkylmetal intermediate, will likely lead to β-hydride elimination. |

Problem 3: Formation of homo-coupled products.

| Possible Cause | Suggested Solution |

| Side reactions of the organometallic reagent | Homo-coupling of the Grignard or organozinc reagent can occur, especially at higher temperatures or with certain catalysts. Adding the organometallic reagent slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of homo-coupling. |

| Catalyst-mediated homo-coupling | Some catalyst systems are more prone to promoting homo-coupling. If this is a persistent issue, consider screening different catalysts or ligands. For Negishi couplings, a second transmetalation can sometimes lead to homo-coupling.[2] |

Data Presentation: Catalyst System Comparison for Alkyl-Aryl Coupling

The following tables summarize typical reaction conditions and yields for the cross-coupling of primary alkyl halides with aryl organometallic reagents, providing a baseline for your experiments with this compound.

Table 1: Iron-Catalyzed Kumada-Type Coupling of Primary Alkyl Bromides with Aryl Grignard Reagents

| Catalyst (mol%) | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fe(acac)₃ (5) | TMEDA | THF | 0 - 25 | 0.5 - 2 | 85-99 | --INVALID-LINK-- |

| FeCl₃ (5) | TMEDA | THF | 0 | 0.5 | 90-98 | --INVALID-LINK-- |

| Fe(acac)₃ (5) | None | THF/NMP | 25 | 2 | 91 | --INVALID-LINK-- |

TMEDA = Tetramethylethylenediamine; NMP = N-Methyl-2-pyrrolidone

Table 2: Palladium-Catalyzed Negishi Coupling of Primary Alkyl Bromides with Arylzinc Reagents

| Pd Precatalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 85-95 | --INVALID-LINK-- |

| Pd₂(dba)₃ (1) | XPhos (2.5) | Dioxane | 80 | 16 | 80-92 | --INVALID-LINK-- |

| PdCl₂(dppf) (3) | None | THF | 60 | 24 | 70-85 | --INVALID-LINK-- |

SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Table 3: Palladium-Catalyzed Suzuki Coupling of Primary Alkyl Bromides with Arylboronic Acids